

An In-depth Technical Guide to the Structure of 2-Mercaptobenzimidazole

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Compound of Interest		
Compound Name:	Einecs 240-578-3	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Mercaptobenzimidazole (2-MBI). It includes detailed experimental protocols, tabulated quantitative data, and structural visualizations to support advanced research and development applications.

Chemical Structure and Tautomerism

2-Mercaptobenzimidazole (IUPAC Name: 1,3-dihydro-2H-benzimidazole-2-thione) is a bicyclic heterocyclic compound featuring a fused benzene and imidazole ring system.[1] A key characteristic of its structure is the existence of a tautomeric equilibrium between the thione and thiol forms.[2][3] In the solid state, the molecule predominantly exists as the thione tautomer, which is characterized by a carbon-sulfur double bond (C=S).[4][5] Theoretical calculations also indicate that the thione form is the more stable tautomer in the gas phase and in solution.[6][7] This equilibrium is crucial for its chemical reactivity and biological activity.

Caption: Thiol-Thione tautomerism of 2-Mercaptobenzimidazole.

Physicochemical and Spectroscopic Data

The structural properties of 2-Mercaptobenzimidazole have been extensively characterized using various analytical techniques. Key physicochemical and spectroscopic data are summarized below for reference.



Table 1: Physicochemical Properties

Property	- Value	Reference
CAS Number	583-39-1	
Molecular Formula	C7H6N2S	[8]
Molecular Weight	150.22 g/mol	[8]
Appearance	White to light yellow crystalline powder	[9][10]
Melting Point	300-304 °C	[11][12]
Solubility	Soluble in ethanol, acetone, ethyl acetate. Insoluble in water, benzene, chloroform.	[9]
Density	~1.42 g/cm ³	[10][13]

Table 2: Spectroscopic Data



Technique	Solvent/Metho d	Peak Position (δ in ppm or ν in cm ⁻¹)	Assignment	Reference
¹H NMR	DMSO-d ₆	δ 12.20 (singlet, 2H)	2 x NH protons (disappears on D ₂ O exchange)	[14]
DMSO-d ₆	δ 7.27–7.36 (multiplet, 4H)	Aromatic protons (ArH)	[15]	
¹³ C NMR	DMSO-d ₆	δ 168.00	C=S	[16]
DMSO-d6	δ 131.25, 131.59	Aromatic C (quaternary)	[16]	
DMSO-d ₆	δ 111.00	Aromatic CH	[16]	_
FT-IR	KBr Disc	ν 3283 - 3366	N-H stretching	
KBr Disc	ν 3060 - 3061	Aromatic C-H stretching		
KBr Disc	ν 1601 - 1610	C=N stretching		

Table 3: Crystal Structure and Bond Length Data

The crystal structure of 2-MBI has been determined by X-ray crystallography, confirming its planar nature and the predominance of the thione form in the solid state.[4] Molecules are linked by N-H···S hydrogen bonds.[4]

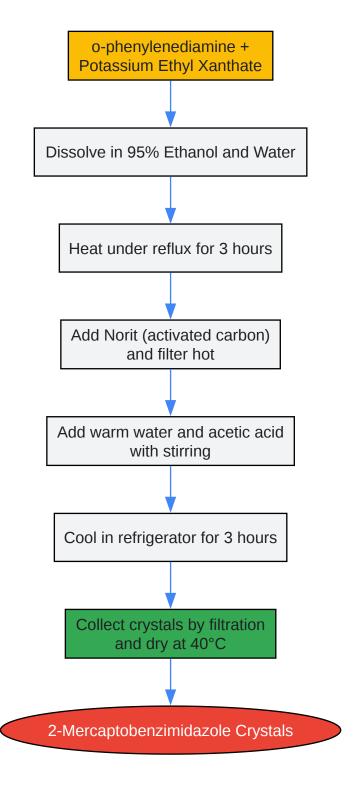


Parameter	Value	Method	Reference
Crystal System	Monoclinic	X-ray Diffraction	[4]
Space Group	P21/m	X-ray Diffraction	[4]
C=S Bond Length	1.671(8) Å	X-ray Diffraction	[4]
C-N Bond Length (avg)	1.381 Å (in imidazole ring)	X-ray Diffraction	[4]
C-C Bond Length (avg)	1.389 Å (in benzene ring)	X-ray Diffraction	[4]
N-H···S H-Bond	3.366 Å	X-ray Diffraction	[4]

Experimental Protocols Synthesis of 2-Mercaptobenzimidazole

A common and efficient method for the synthesis of 2-Mercaptobenzimidazole involves the reaction of o-phenylenediamine with potassium ethyl xanthate or carbon disulfide.[2][11]





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Caption: General workflow for the synthesis of 2-Mercaptobenzimidazole.

Detailed Protocol:



- Reaction Setup: In a 1-liter flask, combine o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 300 mL of 95% ethanol, and 45 mL of water.[11]
- Reflux: Heat the mixture under reflux for 3 hours.[11]
- Decolorization: Cautiously add 12 g of Norit (activated charcoal) to the hot mixture and continue to heat at reflux for an additional 10 minutes.[11]
- Filtration: Remove the Norit by hot filtration.
- Precipitation: Heat the filtrate to 60–70 °C and add 300 mL of warm tap water (60–70 °C).
 While stirring vigorously, add a solution of 25 mL of acetic acid in 50 mL of water. The product will begin to separate as white crystals.[11]
- Crystallization: To ensure complete crystallization, place the mixture in a refrigerator for at least 3 hours.[11]
- Isolation: Collect the product on a Büchner funnel, wash with water, and dry overnight at 40
 °C. The expected yield is approximately 84–86%.[11]

Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized 2-Mercaptobenzimidazole.

- 1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
- Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the dried product with spectroscopic grade KBr powder and pressing it into a transparent pellet.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
- Expected Peaks: Confirm the presence of key functional groups by identifying characteristic absorption bands, such as N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3060 cm⁻¹), and C=N stretching (~1610 cm⁻¹).
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:



- Sample Preparation: Dissolve approximately 5-10 mg of the product in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
- Expected Signals for ¹H NMR: Observe a broad singlet around δ 12.20 ppm corresponding to the two equivalent N-H protons and multiplets in the aromatic region (δ 7.2-7.4 ppm).[14]
 [15]
- Expected Signals for ¹³C NMR: Identify the characteristic thione carbon (C=S) signal around δ 168 ppm and signals for the aromatic carbons.[16]

Biological and Industrial Significance

2-Mercaptobenzimidazole and its derivatives are of significant interest due to their wide array of biological activities, including antimicrobial, antifungal, anti-HIV, analgesic, and anti-inflammatory properties.[2][15][17] This has made the benzimidazole scaffold a valuable pharmacophore in drug discovery.[17][18] Industrially, it is used as a non-staining antioxidant in the rubber industry, a corrosion inhibitor for metals like copper and steel, and as a brightener in copper plating processes.[2][9][19]

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